molecular formula C6H14N2O2S B13563364 N-(3-aminopropyl)cyclopropanesulfonamide

N-(3-aminopropyl)cyclopropanesulfonamide

Cat. No.: B13563364
M. Wt: 178.26 g/mol
InChI Key: YZQBNLLUMZKXAG-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)cyclopropanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating both a cyclopropane ring and a sulfonamide functional group. The cyclopropane moiety is a structurally stable and versatile scaffold widely used in drug design. It is known to act as a bioisostere, which can be used to improve a drug's efficacy, enhance its metabolic stability, and reduce off-target effects . The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of several groups of drugs with a wide range of pharmacological activities . Compounds featuring the sulfonamide group have been utilized as antibacterial agents, carbonic anhydrase inhibitors, and diuretics, among other applications . The combination of these features with a flexible 3-aminopropyl linker suggests potential as a building block for the synthesis of more complex molecules or as a precursor for chemical probes. Researchers may find value in this compound for developing novel antimicrobial agents, given that related structures have demonstrated antibacterial and antifungal activities in scientific studies . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-(3-aminopropyl)cyclopropanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c7-4-1-5-8-11(9,10)6-2-3-6/h6,8H,1-5,7H2

InChI Key

YZQBNLLUMZKXAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NCCCN

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is typically prepared by chlorosulfonation of cyclopropane or cyclopropanesulfonic acid derivatives. This intermediate is highly reactive and serves as the sulfonyl donor in the next step.

  • Reaction:
    Cyclopropane sulfonic acid + Thionyl chloride (SOCl2) → Cyclopropanesulfonyl chloride + SO2 + HCl
  • Conditions:
    Reflux in an inert solvent such as dichloromethane or chloroform under anhydrous conditions.

Coupling with 3-Aminopropylamine

The key step is the nucleophilic attack of the primary amine on the sulfonyl chloride:

  • Reaction:
    Cyclopropanesulfonyl chloride + 3-aminopropylamine → this compound + HCl
  • Conditions:
    • Base such as triethylamine or sodium carbonate is added to neutralize the HCl formed.
    • The reaction is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran at 0–25°C to control reactivity and avoid side reactions.
    • Reaction time varies from 1 to 6 hours depending on scale and conditions.

Purification

  • The crude product is purified by recrystallization from suitable solvents (e.g., ethanol/water mixtures) or by chromatographic methods.
  • Final drying under vacuum yields the pure this compound as a solid.

Alternative Synthetic Routes and Modifications

Protection-Deprotection Strategy

In some syntheses, the 3-aminopropylamine is first protected (e.g., as a Boc or Fmoc derivative) to prevent side reactions at the amino group during sulfonylation. After sulfonamide formation, the protecting group is removed under acidic or basic conditions.

Direct Amidation Using Sulfonic Acid Derivatives

Instead of sulfonyl chlorides, sulfonic acid esters or anhydrides may be used as sulfonyl donors, activated by coupling agents such as carbodiimides (e.g., DCC) to facilitate amide bond formation with 3-aminopropylamine.

Data Table: Comparative Summary of Preparation Methods

Step/Parameter Sulfonyl Chloride Method Protection-Deprotection Method Coupling Agent Method
Starting Material Cyclopropanesulfonyl chloride Protected 3-aminopropylamine Cyclopropanesulfonic acid derivative
Reaction Conditions 0–25°C, anhydrous solvent, base Similar, with additional deprotection step Room temperature, coupling agents used
Yield High (typically >80%) Moderate to high (70–85%) Moderate (60–75%)
Purification Recrystallization or chromatography Additional purification after deprotection Chromatography
Advantages Simple, direct, scalable Avoids side reactions at amine Mild conditions, avoids sulfonyl chloride handling
Disadvantages Requires handling of corrosive sulfonyl chloride Extra steps increase time and cost Coupling agents can be expensive and generate waste

Research Discoveries and Industrial Relevance

  • The sulfonyl chloride method remains the most widely used due to its efficiency and scalability for industrial production of sulfonamide derivatives like this compound.
  • The use of mild reaction conditions and direct distillation purification reduces environmental impact and improves product purity.
  • Recent research emphasizes the importance of controlling reaction temperature and stoichiometry to minimize by-products and maximize yield.
  • Advances in continuous flow chemistry have been explored to improve safety and scalability when handling reactive sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(3-aminopropyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to anticancer activities.

Comparison with Similar Compounds

Cyclopropane Sulfonamide Derivatives

The following table compares N-(3-aminopropyl)cyclopropanesulfonamide with other cyclopropane sulfonamides:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound 3-aminopropyl chain attached to sulfonamide C6H14N2O2S Limited commercial availability; synthesis routes involve acetonitrile and silane reagents .
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide Aminomethyl group directly on cyclopropane C7H16N2O2S Smaller aminomethyl group reduces steric bulk; used in medicinal chemistry for scaffold diversity .
N-(3-Chloropropyl)cyclopropanesulfonamide Chlorine substituent on propyl chain C6H12ClNO2S Electron-withdrawing Cl enhances electrophilicity; potential intermediate in agrochemical synthesis .
N-(2,3-Dimethoxy-2-methylpropyl)cyclopropanesulfonamide Methoxy and methyl groups on propyl chain C9H19NO4S Increased hydrophilicity due to methoxy groups; applications in solubility-driven drug design .

Key Observations :

  • The 3-aminopropyl chain in the target compound provides a flexible amine group for covalent bonding or coordination, distinguishing it from analogs with rigid or substituted chains.
  • Substituents like chlorine or methoxy groups alter electronic properties, impacting reactivity and solubility .

3-Aminopropyl-Functionalized Polymers and Resins

This compound shares the 3-aminopropyl moiety with polymers used in metal ion sorption. Below is a comparison with similar amine-functionalized resins:

Compound Name Functional Group Ag(I) Sorption Capacity (mg/g) Selectivity Notes Reference
N-(3-Aminopropyl)-2-pipecoline resin Heterocyclic pipecoline group 105.4 High selectivity for Ag(I) over Pb(II) in real chloride solutions .
N-(3-Aminopropyl)-2-pyrrolidinone resin Pyrrolidinone group 117.8 Moderate Ag(I) selectivity; kinetic data fit pseudo-first-order model .
trans-1,4-Diaminocyclohexane resin Cyclohexane diamine 130.7 Superior Ag(I) recovery (21.5–26.8 mg/g) and selectivity over Cu(II), Zn(II) .

Key Observations :

  • The sulfonamide group in the target compound may hinder metal coordination compared to heterocyclic or aliphatic amines in resins, which show higher Ag(I) sorption .
  • The 3-aminopropyl chain’s flexibility could enhance accessibility for small molecules but reduce selectivity compared to rigid frameworks.

Biochemical and Catalytic Comparisons

N-(3-Aminopropyl)cadaverine, a related amine, demonstrates the importance of alkyl chain length in biological systems. In eukaryotic translation initiation factor eIF-4D, replacing spermidine with N-(3-aminopropyl)cadaverine produced homodeoxyhypusine, which lacked biological activity due to an elongated side chain . This highlights the critical role of precise alkyl chain length and functional groups in biochemical activity.

Key Observation :

  • The cyclopropane sulfonamide group in the target compound may confer steric hindrance or electronic effects that differentiate its biochemical interactions from linear amines like N-(3-aminopropyl)cadaverine .

Biological Activity

N-(3-aminopropyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies. The information presented here is based on a comprehensive review of relevant literature, including synthesis, pharmacological evaluation, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropane ring linked to an amine and sulfonamide functional groups. Its molecular formula can be represented as C6H12N2O2SC_6H_{12}N_2O_2S. The unique structure of this compound contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial and antifungal activities.

Structure-Activity Relationships (SAR)

The biological potency of this compound is closely related to its structural features. Modifications in the cyclopropane ring or the amine group can significantly alter its activity profile. For instance, variations in substituents on the cyclopropane ring have been shown to enhance or diminish receptor affinity and enzyme inhibition.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Study 2: Neurochemical Effects

In a neuropharmacological study, this compound was tested for its effects on NMDA receptors. The compound demonstrated competitive antagonism at these receptors, suggesting a potential role in modulating excitatory neurotransmission. This finding opens avenues for further research into its use in neurodegenerative diseases.

Table 1: Biological Activity Summary of this compound

Activity TypeTargetMechanismObserved Effect
AntimicrobialBacterial strainsCell wall synthesis inhibitionModerate activity (MIC: 32-128 µg/mL)
NeurochemicalNMDA receptorsCompetitive antagonismModulation of excitatory signaling
Enzyme inhibitionSpecific metabolic enzymesInhibitionVaries by enzyme type

Table 2: Structure-Activity Relationship Modifications

Modification TypeChangeEffect on Activity
Cyclopropane SubstituentMethyl group additionIncreased potency
Amine Group VariationDifferent alkyl chainsAltered receptor affinity

Q & A

Q. Advanced Research Focus

  • Pseudo-First-Order Kinetics : Widely used to model metal ion sorption (e.g., Ag(I) recovery). Validation involves comparing experimental equilibrium capacity (qe) with model predictions.
  • Example : For trans-1,4-diaminocyclohexane resin, qe = 130.7 mg/g for Ag(I), with R² > 0.95 confirming model fit .
    Data Contradiction Analysis :
    Discrepancies in reported capacities (e.g., 105.4–130.7 mg/g) may arise from differences in polymer crosslinking or solution pH. Standardizing pH (e.g., pH 2–3 for Ag(I)) and resin porosity mitigates variability .

How does the cyclopropane ring in this compound influence its chemical reactivity and interaction with biological targets?

Q. Advanced Research Focus

  • Reactivity : The strained cyclopropane ring enhances electrophilicity, facilitating nucleophilic attacks (e.g., alkylation in kinase inhibitors) .
  • Biological Interactions : Conformational rigidity from the cyclopropane can improve binding specificity. For example, cyclopropylsulfonamide moieties in PDB 6BU engage in hydrophobic interactions with protein active sites .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • GHS Compliance : Classified as Acute Toxicity Category 3 (H301) and Skin Irritant Category 1B.
  • PPE Requirements : Gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Emergency Measures :
    • Ingestion : Immediate water intake and medical consultation.
    • Skin Contact : Rinse with water for 15+ minutes .

How can researchers address contradictions in reported sorption capacities of sulfonamide-based polymers for metal ions?

Q. Advanced Research Focus

  • Controlled Variables :
    • pH : Ag(I) sorption is pH-dependent; capacities drop below pH 2 due to proton competition.
    • Polymer Matrix : Crosslinking density (e.g., 2 wt.% DVB in VBC/DVB resins) affects accessibility of sulfonamide groups .
  • Validation Methods :
    • Selectivity Studies : Compare Ag(I) vs. Cu(II)/Pb(II) uptake in real solutions (e.g., trans-1,4-diaminocyclohexane resin shows 21.5 mg/g Ag(I) vs. <5 mg/g for Cu(II)) .

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